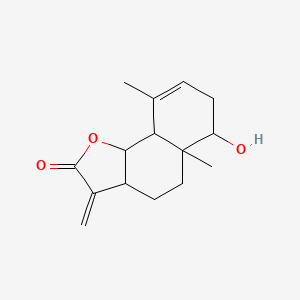
4-(But-2-EN-2-YL)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenabutene is a chemical compound with the molecular formula C12H14O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Fenabutene is characterized by its unique structure, which includes a phenyl ring and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenabutene can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with isobutene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can vary, but common choices include sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, fenabutene is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to obtain high-purity fenabutene.
Análisis De Reacciones Químicas
Types of Reactions
Fenabutene undergoes several types of chemical reactions, including:
Oxidation: Fenabutene can be oxidized to form phenylacetic acid and other oxidation products.
Reduction: Reduction of fenabutene can yield various reduced forms, depending on the reducing agent used.
Substitution: Fenabutene can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents. The conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions include phenylacetic acid (from oxidation), various reduced forms of fenabutene (from reduction), and substituted derivatives (from substitution reactions).
Aplicaciones Científicas De Investigación
Fenabutene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: Fenabutene is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore fenabutene’s potential as a therapeutic agent for various diseases.
Industry: Fenabutene is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of fenabutene involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, which can lead to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed that fenabutene affects signaling pathways related to inflammation and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Shares a similar phenyl ring structure but lacks the acetate group.
Isobutene: A simpler compound that is used in the synthesis of fenabutene.
Acetophenone: Contains a phenyl ring and a carbonyl group, similar to fenabutene’s structure.
Uniqueness of Fenabutene
Fenabutene is unique due to its specific combination of a phenyl ring and an acetate group, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in research exploring its biological activities.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[4-[(E)-but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3/b9-4+ |
Clave InChI |
SALPXBRLSNRTNE-RUDMXATFSA-N |
SMILES isomérico |
C/C=C(\C)/C1=CC=C(C=C1)OC(=O)C |
SMILES canónico |
CC=C(C)C1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



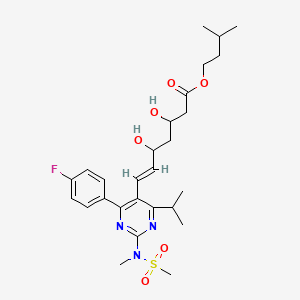
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
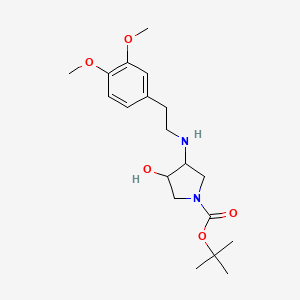
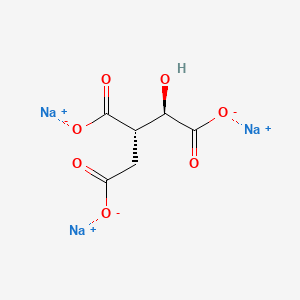
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
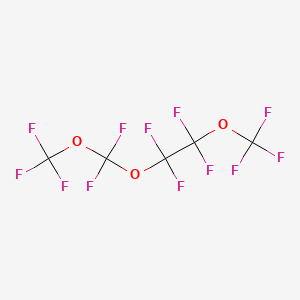

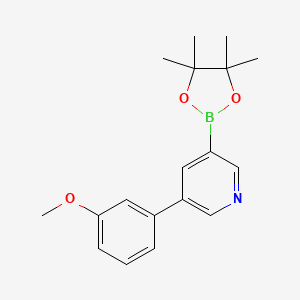
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
